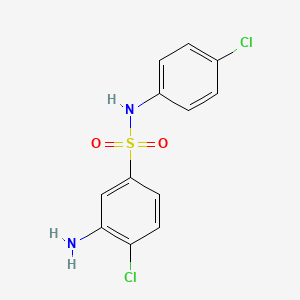

3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide

Description

3-Amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 3, a chlorine atom at position 4, and a sulfonamide (-SO₂NH-) group at position 1. The sulfonamide nitrogen is further substituted with a 4-chlorophenyl group. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide and amino groups, and lipophilicity from the chlorine substituents.

Properties

IUPAC Name |

3-amino-4-chloro-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZBFSABYLOURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide typically involves the sulfonation of 3-amino-4-chlorobenzene followed by the introduction of the 4-chlorophenyl group. The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Thermal Stability: The quinazolinone-containing compound 1e exhibits a higher melting point (248–249°C) due to its rigid aromatic system , whereas methoxy-substituted analogs (e.g., CID 3774375) likely have lower melting points due to reduced crystallinity.

- Spectroscopic Features: IR: Sulfonamide N-H stretching (~3340–3200 cm⁻¹) and SO₂ asymmetric/symmetric stretches (~1330–1166 cm⁻¹) are consistent across analogs . NMR: The target compound’s amino and chloro substituents would deshield adjacent protons, similar to compound 1e’s aromatic signals at δ 7.79–8.14 ppm .

Biological Activity

3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is a sulfonamide derivative with the molecular formula C12H10Cl2N2O2S. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it is studied for its antimicrobial properties and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C12H10Cl2N2O2S

- Molecular Weight: 317.19 g/mol

- CAS Number: 325724-63-8

The structure features an amino group and two chloro substituents on the benzene ring, contributing to its reactivity and biological activity.

The biological activity of 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide may be attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt crucial biochemical pathways, leading to various therapeutic effects.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of various sulfonamides against multiple bacterial strains, demonstrating that compounds like 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide could effectively inhibit bacterial growth .

Cardiovascular Effects

A notable study focused on the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that certain derivatives could influence cardiovascular parameters by interacting with calcium channels, potentially leading to changes in blood pressure regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide, a comparison with similar compounds is useful. The following table summarizes key differences in biological activity:

| Compound Name | Antimicrobial Activity | Cardiovascular Impact | Unique Features |

|---|---|---|---|

| 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide | Moderate | Influences perfusion pressure | Dual chloro substituents |

| 4-amino-N-(4-chlorophenyl)benzenesulfonamide | High | Minimal impact | Lacks additional chloro group |

| 3-amino-4-chloro-N-(2-chlorophenyl)benzenesulfonamide | Low | Significant effect on coronary resistance | Different substitution pattern |

Case Studies and Research Findings

- Antibacterial Screening : In a study assessing the antibacterial activity of various sulfonamides, 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide was found to exhibit moderate effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

- Cardiovascular Research : A detailed investigation into the cardiovascular effects of benzenesulfonamides revealed that derivatives similar to 3-amino-4-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide could significantly alter perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation .

- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters were evaluated for related compounds using computational models. These studies indicated variability in absorption and permeability across different cell types, which could influence the biological efficacy of these sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.